molecular formula C20H22O2 B14312859 3,4-Dibenzylidenehexane-2,5-diol CAS No. 112169-72-9

3,4-Dibenzylidenehexane-2,5-diol

Katalognummer: B14312859
CAS-Nummer: 112169-72-9
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: HTILEMKPMWMBKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dibenzylidenehexane-2,5-diol is an organic compound characterized by the presence of two benzylidene groups attached to a hexane backbone with hydroxyl groups at the 2 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Dibenzylidenehexane-2,5-diol can be synthesized through the aldol condensation of benzaldehyde with hexane-2,5-dione. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the condensation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dibenzylidenehexane-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The benzylidene groups can be reduced to form the corresponding alkane derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups to halides.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of hexane derivatives with reduced benzylidene groups.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Dibenzylidenehexane-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3,4-dibenzylidenehexane-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the benzylidene groups can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dibenzylidenehexane-2,5-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.

    3,4-Dibenzylidenehexane-2,5-diol derivatives: Compounds with modifications on the benzylidene or hexane backbone.

Uniqueness

This compound is unique due to the presence of both benzylidene and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

112169-72-9

Molekularformel

C20H22O2

Molekulargewicht

294.4 g/mol

IUPAC-Name

3,4-dibenzylidenehexane-2,5-diol

InChI

InChI=1S/C20H22O2/c1-15(21)19(13-17-9-5-3-6-10-17)20(16(2)22)14-18-11-7-4-8-12-18/h3-16,21-22H,1-2H3

InChI-Schlüssel

HTILEMKPMWMBKG-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=CC1=CC=CC=C1)C(=CC2=CC=CC=C2)C(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.